molecular formula C12H14N4O2 B1488130 ((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)glycine CAS No. 1058159-07-1

((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)glycine

Cat. No.: B1488130
CAS No.: 1058159-07-1
M. Wt: 246.27 g/mol
InChI Key: GIDFHDDIYAKTBJ-UHFFFAOYSA-N
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Description

((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)glycine is a synthetic chemical building block that incorporates a 1,2,3-triazole core, a privileged scaffold in medicinal chemistry and chemical biology. The 1,2,3-triazole ring is typically assembled via the reliable copper-catalyzed azide-alkyne cycloaddition (CuAAC), or "click chemistry," making this compound an excellent intermediate for the modular synthesis of more complex targets . This glycine-functionalized triazole is of significant research value for developing novel bioactive molecules. The structure is analogous to N-((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)arylamides, a class of compounds demonstrated to exhibit potent antiproliferative activity against human cancer cell lines by inhibiting tubulin polymerization, a key mechanism for antimicrotubule agents . The carboxylic acid functional group provides a versatile handle for further conjugation, such as forming amide bonds with other pharmacophores, making it a valuable scaffold for constructing potential enzyme inhibitors or protein binders . Application Notes: Use as a building block for the synthesis of potential pharmacologically active compounds. Suitable for creating glycoconjugate mimetics or other chemical probes for biophysical studies. Handle with care in a well-ventilated laboratory environment. Refer to the Safety Data Sheet (SDS) before use. This product is sold for laboratory research purposes and is strictly labeled "For Research Use Only." It is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

2-[(1-benzyltriazol-4-yl)methylamino]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N4O2/c17-12(18)7-13-6-11-9-16(15-14-11)8-10-4-2-1-3-5-10/h1-5,9,13H,6-8H2,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIDFHDDIYAKTBJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C=C(N=N2)CNCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)glycine, also known as TBTA (Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine), is a compound that has garnered attention for its diverse biological activities, particularly in the fields of catalysis and medicinal chemistry. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

  • Molecular Formula : C30H30N10
  • Molecular Weight : 530.64 g/mol
  • CAS Number : 510758-28-8
  • Solubility : Soluble in DMSO and DMF

TBTA acts primarily as a ligand that stabilizes copper(I) ions in various catalytic processes. Its ability to enhance the catalytic effect of Cu(I) in azide-acetylene cycloaddition reactions is notable. This stabilization is critical for applications in organic synthesis and bioconjugation techniques.

1. Antitumor Activity

Research indicates that derivatives of this compound exhibit significant antitumor properties. A study demonstrated that N-((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)arylamides can inhibit tubulin polymerization, leading to G2/M-phase arrest in HeLa cells. This was evidenced by flow cytometry and confocal microscopy observations . The compound's mechanism involves disrupting normal microtubule dynamics essential for cell division.

2. Antimicrobial Activity

TBTA has shown potential as an antibacterial agent. A study explored its derivatives' efficacy against various bacterial strains, revealing promising results . The structure–activity relationship (SAR) analysis indicated that modifications to the triazole ring could enhance antibacterial potency.

3. Inhibition of Cholinesterases

Recent investigations into the anti-cholinesterase activity of triazole derivatives have shown that certain compounds exhibit potent inhibition against butyrylcholinesterase (BuChE). For instance, specific analogs demonstrated IC50 values lower than those of established inhibitors like galantamine . This suggests potential applications in treating neurodegenerative diseases such as Alzheimer's.

Case Studies

Study ReferenceFocus AreaFindings
Antitumor ActivityInhibition of tubulin polymerization and cell cycle arrest in HeLa cells.
Anti-CholinesterasePotent BuChE inhibitors with IC50 values comparable to galantamine.
AntimicrobialEffective against multiple bacterial strains; SAR analysis supports enhanced activity with specific modifications.

Scientific Research Applications

The 1,2,3-triazole moiety has been associated with a variety of pharmacological effects, including:

  • Anticancer Activity : Compounds containing the triazole structure have shown significant anticancer properties. For instance, N-((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)arylamides have been synthesized and tested for their ability to inhibit tubulin polymerization, demonstrating potent antiproliferative effects against cancer cell lines such as MCF-7 (IC50 = 46 nM) .
  • Antimicrobial Properties : Triazole derivatives are frequently used as antifungal agents. They exhibit broad-spectrum activity against various pathogens due to their ability to interact with multiple biological targets .
  • Neuroprotective Effects : Some triazole-containing compounds have been investigated for their potential in treating neurodegenerative diseases by inhibiting cholinesterase enzymes .

Synthetic Methodologies

The synthesis of ((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)glycine often involves the copper-catalyzed azide-alkyne cycloaddition (CuAAC), a highly efficient method for generating triazole derivatives. This approach allows for the rapid assembly of diverse compound libraries with potential therapeutic applications .

Antitumor Activity

A study highlighted the synthesis of various N-((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)arylamides and their evaluation against a panel of human tumor cell lines. The results indicated that structural modifications significantly influenced their anticancer efficacy and selectivity .

Anticholinesterase Activity

Research has shown that triazole derivatives can inhibit acetylcholinesterase (AChE), making them promising candidates for treating Alzheimer's disease. The nitrogen atoms in the triazole ring facilitate interactions with the enzyme's active site .

Pharmacological Insights

Triazole-based compounds are being explored for their potential in treating various diseases due to their low toxicity and high bioavailability. They are actively researched for applications in:

  • Antibacterial Treatments : Several studies have demonstrated the effectiveness of triazole derivatives against resistant bacterial strains.
  • Antifungal Agents : Triazoles like fluconazole are widely used in clinical settings to treat fungal infections.

Comparison with Similar Compounds

Comparison with Structurally and Functionally Related Compounds

Structural Analogues

a) α-Methyl-(4-tetrazolyl-phenyl)glycine (MTPG)
  • Structure : Features a tetrazole ring instead of triazole, attached to a phenylglycine backbone.
  • Biological Role : Acts as a metabotropic glutamate receptor (mGluR2/3) antagonist, demonstrated in rat hippocampal ischemia models .
  • Stability: Triazoles exhibit greater metabolic stability compared to tetrazoles, which may influence pharmacokinetics .
b) (1-Benzyl-1H-1,2,3-triazol-4-yl)methanol
  • Structure : Shares the benzyl-triazole core but lacks the glycine moiety.
  • Applications : Investigated for enzyme inhibition and receptor binding due to hydrogen-bonding capacity .
  • Target Versatility: Glycine derivatives are more likely to interact with amino acid transporters or receptors, expanding therapeutic scope .
c) Peptidotriazoles
  • Structure : Triazoles integrated into peptide backbones via CuAAC .
  • Applications : Used in drug discovery for stability and modular synthesis.
  • Key Differences: Pharmacokinetics: Peptidotriazoles may face proteolytic degradation, whereas non-peptidic triazole-glycine derivatives could exhibit better plasma stability .

Pharmacological and Functional Comparisons

Compound Core Structure Biological Target Observed Effects Reference
((1-Benzyl-1H-1,2,3-triazol-4-yl)methyl)glycine Triazole-glycine hybrid Anticancer pathways (kinases?) Induces apoptosis (patent data)
α-Methyl-(4-tetrazolyl-phenyl)glycine Tetrazole-phenylglycine mGluR2/3 receptors Neuroprotection in ischemia models
(1-Benzyl-1H-1,2,3-triazol-4-yl)methanol Triazole-methanol Enzymes/receptors Enzyme inhibition (hypothetical)
Peptidotriazoles Triazole-peptide Diverse targets Stabilized drug candidates

Preparation Methods

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

1.1 Overview

CuAAC is the most widely employed method for synthesizing 1,4-disubstituted 1,2,3-triazoles, including the benzyl-substituted triazole moiety in ((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)glycine. This reaction involves the cycloaddition of an organic azide with a terminal alkyne catalyzed by copper(I) salts, typically copper sulfate reduced in situ by sodium ascorbate, under mild conditions (room temperature, aqueous or mixed solvents). The reaction proceeds with high regioselectivity, yielding exclusively the 1,4-disubstituted triazole isomer in high yield and purity.

1.2 Synthetic Route

  • Step 1: Preparation of Benzyl Azide
    Benzyl bromide derivatives are treated with sodium azide (NaN₃) to form benzyl azides. This step is straightforward and provides the azide component required for the cycloaddition.

  • Step 2: Preparation of Alkyne-Functionalized Glycine Derivative
    The glycine moiety is functionalized with a terminal alkyne group, often via coupling propargylamine to a glycine derivative or its activated ester to introduce the alkyne handle.

  • Step 3: CuAAC Reaction
    The benzyl azide and alkyne-functionalized glycine derivative are combined in the presence of CuSO₄·5H₂O and sodium ascorbate in a solvent mixture such as tert-butanol/water or ethanol/water. The reaction proceeds at room temperature, typically completing within several hours to yield this compound with excellent regioselectivity and yield.

1.3 Reaction Conditions and Catalysts

Parameter Typical Conditions
Catalyst CuSO₄·5H₂O + Sodium Ascorbate (in situ Cu(I))
Solvent t-BuOH/H₂O (2:1), Ethanol/H₂O (1:1)
Temperature Room temperature (20–25 °C)
Reaction Time 4–8 hours
Yield Typically 80–95%

1.4 Advantages

  • High regioselectivity for 1,4-disubstituted triazoles
  • Mild reaction conditions compatible with sensitive functional groups
  • High yields and simple purification
  • Broad substrate scope allowing structural diversity

Alternative Synthetic Approaches

2.1 Metal-Free and Azide-Free Methods

Recent advances have explored metal-free approaches to 1,2,3-triazole synthesis to address economic and environmental concerns related to copper catalysis. These include methods using α,α-dichlorotosylhydrazones or α-chlorotosylhydrazones reacting with primary amines under ambient conditions to form triazoles without metal catalysts or azides.

However, these methods are less commonly applied for the specific synthesis of benzyl-substituted triazole glycine derivatives and are more suited for broader triazole scaffold synthesis.

Electrochemical Copper(I) Catalyst Regeneration

A novel approach involves electrochemical maintenance of copper(I) oxidation state to enhance CuAAC efficiency and reduce the need for chemical reducing agents. This method uses an electrochemical potential to keep copper in its active catalytic form even in the presence of air, improving yields and reaction rates. While promising, this technique is more specialized and less commonly used for routine synthesis of this compound.

Detailed Research Findings

  • The CuAAC method has been demonstrated to produce this compound and related derivatives with yields ranging from 80% to 95%, with high purity confirmed by NMR and chromatographic techniques.

  • The reaction is highly convergent, allowing for modular synthesis where both the benzyl azide and the glycine alkyne components can be varied to generate libraries of analogues for biological screening.

  • Structural characterization using 1D and 2D NMR spectroscopy confirms the exclusive formation of the 1,4-disubstituted triazole isomer, consistent with the regioselectivity of CuAAC.

Summary Table of Preparation Methods

Method Key Features Advantages Limitations
CuAAC (Copper(I)-Catalyzed) Azide + terminal alkyne, CuSO₄ + sodium ascorbate, rt High regioselectivity, mild conditions, high yields Requires copper catalyst, potential metal contamination
Metal-Free Azide-Free Synthesis α,α-Dichlorotosylhydrazones + primary amines Avoids metals and azides, green chemistry Limited substrate scope, less common for benzyl triazoles
Electrochemical Cu(I) Regeneration Electrochemical maintenance of Cu(I) catalyst Enhanced catalyst stability, no chemical reductants Requires specialized equipment, less routine

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for preparing ((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)glycine with high regioselectivity?

  • Methodology : Utilize copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). React propargyl glycine derivatives with benzyl azides under optimized conditions. The use of stabilizing ligands like tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA) enhances Cu(I) stability, improving reaction efficiency and regioselectivity for 1,4-disubstituted triazoles . Purification via reverse-phase HPLC ensures product integrity .

Q. How is the structural confirmation of this compound achieved post-synthesis?

  • Methodology : Employ X-ray crystallography with SHELX software (e.g., SHELXL) for refinement. Pair with spectroscopic techniques:

  • NMR : Analyze 1H^1H, 13C^{13}C, and 2D-COSY spectra to verify regiochemistry and glycine integration .
  • Mass spectrometry : Confirm molecular weight via high-resolution ESI-MS .

Q. What are the primary applications of this compound in biochemical studies?

  • Methodology :

  • Click chemistry probes : Functionalize peptides or proteins via CuAAC for activity-based protein profiling (ABPP) .
  • Drug discovery : Serve as a scaffold for kinase inhibitors (e.g., CDK1/Cdc2) by modifying the glycine moiety to enhance target binding .

Advanced Research Questions

Q. How do solvent systems and ligand choices (e.g., TBTA vs. THPTA) impact CuAAC efficiency for this compound?

  • Methodology :

  • Solvent optimization : Use tert-BuOH:DMSO (3:1) to balance solubility and reaction rate .
  • Ligand comparison : TBTA offers superior Cu(I) stabilization in organic media, while sulfonated ligands (e.g., BPS) improve aqueous compatibility . Monitor reaction progress via TLC or HPLC to quantify yield differences .

Q. What strategies resolve contradictions between computational binding predictions and experimental activity data for this compound?

  • Methodology :

  • Molecular dynamics (MD) simulations : Assess protonation states of the glycine carboxyl group under physiological pH, which may alter binding affinity .
  • Crystallographic validation : Co-crystallize the compound with target proteins (e.g., tubulin) to identify unmodeled interactions in docking studies .

Q. How can low yields in large-scale synthesis be addressed without compromising purity?

  • Methodology :

  • Stoichiometric adjustments : Use a 1.2:1 alkyne:azide ratio to account byproduct formation .
  • Flow chemistry : Implement continuous-flow reactors to enhance mixing and reduce side reactions .
  • Purification : Combine flash chromatography with preparative HPLC for >95% purity .

Q. What are the challenges in analyzing biological activity data for derivatives of this compound?

  • Methodology :

  • Data normalization : Account for batch-to-batch variability in cell-based assays (e.g., cytotoxicity against NSCLC lines) using internal controls like p27 expression .
  • Metabolic stability assays : Evaluate glycine-derivative degradation in liver microsomes to distinguish intrinsic activity from pharmacokinetic artifacts .

Methodological Considerations for Data Reproducibility

Q. How can researchers ensure reproducibility in crystallographic studies of this compound?

  • Guidelines :

  • SHELX parameters : Use anisotropic displacement parameters and refine hydrogen atoms geometrically. Report R-factor convergence (<5%) and validation metrics (e.g., CheckCIF) .
  • Deposit data : Submit crystallographic data to the Cambridge Structural Database (CSD) with detailed experimental conditions .

Q. What experimental controls are critical for CuAAC-based functionalization of proteins using this compound?

  • Controls :

  • Ligand-free reactions : Confirm Cu(I)-dependence by omitting TBTA, which should halt triazole formation .
  • Competitive inhibitors : Use sodium ascorbate to reduce Cu(II) to Cu(I) and prevent oxidation-driven side reactions .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)glycine
Reactant of Route 2
Reactant of Route 2
((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)glycine

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